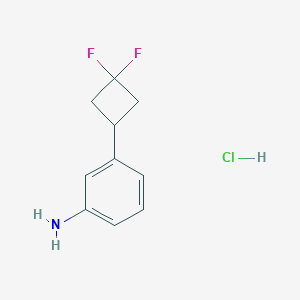

3-(3,3-Difluorocyclobutyl)aniline hydrochloride

CAS No.: 2378501-41-6

Cat. No.: VC6438545

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378501-41-6 |

|---|---|

| Molecular Formula | C10H12ClF2N |

| Molecular Weight | 219.66 |

| IUPAC Name | 3-(3,3-difluorocyclobutyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H |

| Standard InChI Key | TWXOVMPWMXUXJN-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl |

Introduction

Structural Characteristics and Nomenclature

3-(3,3-Difluorocyclobutyl)aniline hydrochloride consists of a cyclobutane ring substituted with two fluorine atoms at the 3-position, attached to an aniline moiety at the benzene ring’s meta position. The hydrochloride salt enhances solubility and stability, a common formulation choice for amine-containing pharmaceuticals .

Molecular Formula and Weight

The molecular formula is C₁₀H₁₁ClF₂N, yielding a molecular weight of 218.65 g/mol (calculated using PubChem’s atomic mass data) . Comparatively, the para-substituted analog 4-(3,3-difluorocyclobutyl)aniline hydrochloride (PubChem CID 145913413) shares identical substituents but differs in regiochemistry, highlighting the importance of positional isomerism in physicochemical behavior .

Stereoelectronic Effects

The 3,3-difluorocyclobutyl group introduces significant ring strain and dipole moments due to the small cyclobutane ring and electron-withdrawing fluorines. This strain may influence conformational flexibility and intermolecular interactions, as observed in related cyclobutylamine hydrochlorides .

Synthesis and Derivative Pathways

While no direct synthesis route for 3-(3,3-difluorocyclobutyl)aniline hydrochloride is documented, analogous compounds suggest viable strategies:

Cyclobutane Ring Formation

-

Photocycloaddition: [2+2] cycloaddition of fluorinated alkenes under UV light could yield the difluorocyclobutane core .

-

Ring-Contraction Reactions: Fluorinated cyclohexane precursors might undergo contraction via Hofmann degradation, though yields for such methods are typically low .

Functionalization to Aniline

Introducing the aniline group likely involves:

-

Buchwald-Hartwig Amination: Coupling a brominated difluorocyclobutane intermediate with ammonia or protected amines .

-

Reductive Amination: Condensation of cyclobutyl ketones with nitroarenes followed by reduction (e.g., H₂/Pd-C) .

Physicochemical Properties

Pharmacological and Industrial Applications

Kinase Inhibition

Cyclobutyl-fluorinated anilines are privileged scaffolds in kinase inhibitor design. For example, the para-substituted analog CVD03535 shows nanomolar activity against EGFR mutants . Meta-substitution may alter binding pocket interactions, warranting further study.

Materials Science

Fluorinated cyclobutanes enhance thermal stability in polymers. The difluorocyclobutyl group’s rigidity could improve glass transition temperatures (Tg) in polyimides .

Research Gaps and Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access chiral 3,3-difluorocyclobutyl intermediates.

-

Structure-Activity Relationships: Systematic comparison of meta- vs. para-substituted analogs in drug discovery.

-

Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume